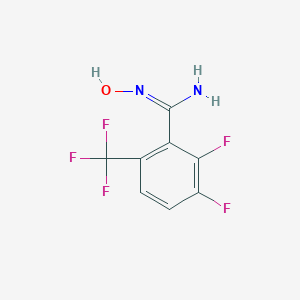
2,3-difluoro-N'-hydroxy-6-(trifluoromethyl)benzenecarboximidamide
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of “2,3-difluoro-N’-hydroxy-6-(trifluoromethyl)benzenecarboximidamide” is C8H5F5N2O, and its molecular weight is 240.13 g/mol .Physical And Chemical Properties Analysis
The predicted boiling point of “2,3-difluoro-N’-hydroxy-6-(trifluoromethyl)benzenecarboximidamide” is 253.1±50.0 °C, and its predicted density is 1.58±0.1 g/cm3 . The compound should be stored at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Fluorinated Compounds in Crystallography
The study of (Z)-N′-Hydroxy-4-(trifluoromethyl)benzimidamide revealed its crystal structure, demonstrating the Z configuration of OH and NH2 substituents and their hydrogen bonding capabilities. This research aids in understanding the molecular configurations and interactions in similar fluorinated compounds (Liu et al., 2011).
Fluorinated Polyimides for Advanced Materials
Research on novel diamine monomers led to the development of fluorinated polyimides with high thermal stability and desirable mechanical and electrical properties. These materials are significant for applications requiring low dielectric constants and high thermal resistance, such as in the electronics industry (Madhra et al., 2002).
Fluorous Polymers for Solvent and Transport Applications
A study on poly(2,2-bis(trifluoromethyl)-4,5-difluoro-1,3-dioxide-co-tetrafluoroethylene) (Teflon AF) explored its use as a transport/extraction medium, showing its capacity for solvent sorption and the influence of solvent on its properties. This research highlights the potential of fluorous polymers in separation processes and materials science (Zhao et al., 2004).
Synthesis of Fluorinated Compounds
The synthetic process of novel pesticides like bistrifluron, involving 3,5-Bis-(trifluoromethyl)benzene, demonstrates the utility of fluorinated compounds in developing more effective and specific agrochemicals. This process showcases the importance of fluorinated compounds in synthesizing novel active substances (Liu An-chan, 2015).
Eigenschaften
IUPAC Name |
2,3-difluoro-N'-hydroxy-6-(trifluoromethyl)benzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5N2O/c9-4-2-1-3(8(11,12)13)5(6(4)10)7(14)15-16/h1-2,16H,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYGIBIHKAKDQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)C(=NO)N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1C(F)(F)F)/C(=N/O)/N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)-benzimidamide | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

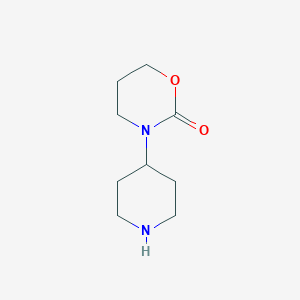
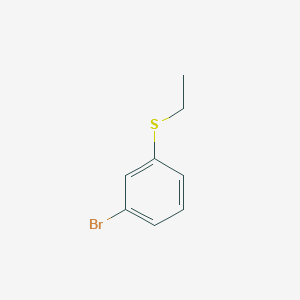
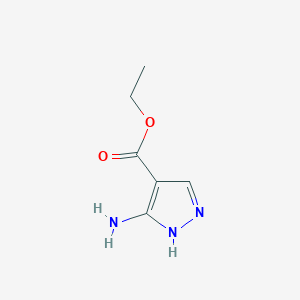
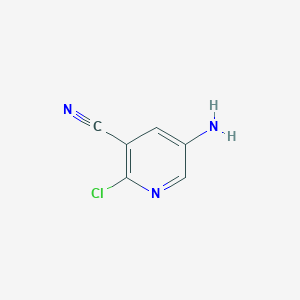
![2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline](/img/structure/B169251.png)
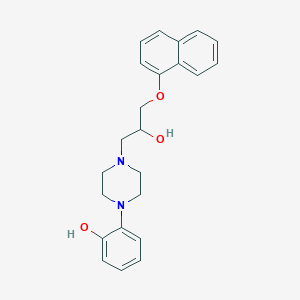
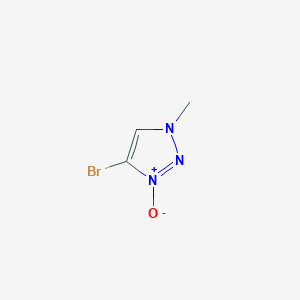
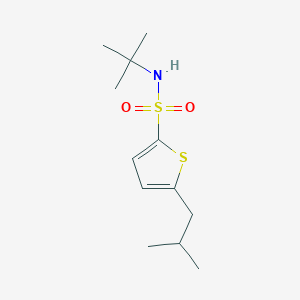
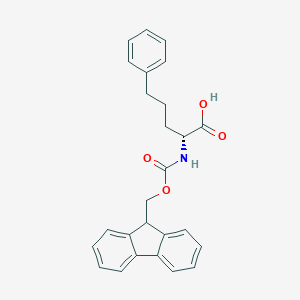
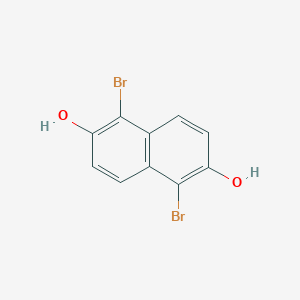
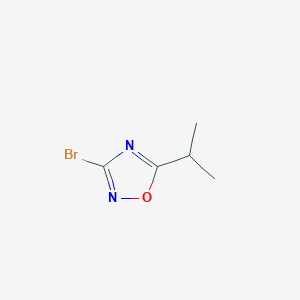
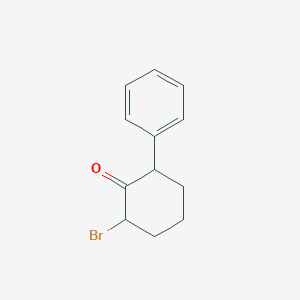
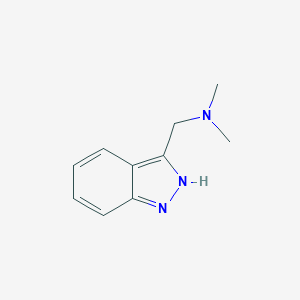
![Tris[4-(2-thienyl)phenyl]amine](/img/structure/B169270.png)